molecular formula C14H18Cl3N5O2 B1683595 WR99210 CAS No. 47326-86-3

WR99210

货号: B1683595
CAS 编号: 47326-86-3
分子量: 394.7 g/mol
InChI 键: MJZJYWCQPMNPRM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

The synthesis of WR99210 involves several steps. The primary synthetic route includes the reaction of 2,4,5-trichlorophenol with 3-chloropropanol to form 3-(2,4,5-trichlorophenoxy)propanol. This intermediate is then reacted with 6,6-dimethyl-1,3,5-triazine-2,4-diamine under specific conditions to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

化学反应分析

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

WR99210 has several scientific research applications:

作用机制

The compound exerts its effects primarily through the inhibition of dihydrofolate reductase (DHFR) in Plasmodium falciparum. This enzyme is crucial for the synthesis of tetrahydrofolate, a cofactor involved in the synthesis of nucleotides. By inhibiting DHFR, the compound disrupts the parasite’s ability to replicate its DNA, thereby inhibiting its growth and proliferation .

相似化合物的比较

Similar compounds include other phenol ethers and triazine derivatives. Some notable examples are:

  • 6,6-Dimethyl-1-[3-(2,4-dichlorophenoxy)propoxy]-1,6-dihydro-1,3,5-triazine-2,4-diamine
  • 6,6-Dimethyl-1-[3-(2,4,6-trichlorophenoxy)propoxy]-1,6-dihydro-1,3,5-triazine-2,4-diamine

Compared to these compounds, WR99210 exhibits unique inhibitory properties against Plasmodium falciparum DHFR, making it particularly valuable in antimalarial research .

生物活性

WR99210 is a potent antifolate compound primarily recognized for its selective inhibition of the dihydrofolate reductase-thymidylate synthase (DHFR-TS) enzyme in Plasmodium species, particularly Plasmodium falciparum and Plasmodium vivax. Originally developed as an antimalarial drug candidate, its application has shifted towards being a crucial tool for genetic manipulation in malaria research. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy against resistant strains, and implications for future research.

This compound exerts its biological activity by binding tightly to the DHFR active site in Plasmodium parasites, effectively blocking the production of tetrahydrofolate, which is essential for nucleic acid synthesis. Unlike human DHFR, which is not fused with thymidylate synthase, this compound shows minimal interaction with the human enzyme, making it a selective agent for targeting malaria parasites .

Key Features:

  • Target Enzyme : Dihydrofolate reductase-thymidylate synthase (DHFR-TS)
  • Selectivity : High affinity for Plasmodium DHFR with negligible effects on human DHFR
  • Impact on Folate Pathway : Inhibition of tetrahydrofolate production

Efficacy Against Resistant Strains

Research indicates that this compound remains effective against strains of P. falciparum and P. vivax that exhibit resistance to other DHFR inhibitors such as pyrimethamine. Notably, mutations in the dhfr gene that confer resistance to pyrimethamine do not significantly affect the sensitivity of P. vivax to this compound . This characteristic positions this compound as a potential candidate for combination therapies aimed at combating malaria resistance.

Comparative Efficacy:

StrainEC50 (nM)Resistance Profile
Wild-type P. falciparum0.056Sensitive to most antifolates
Pyrimethamine-resistant P. falciparum0.62Resistant to pyrimethamine
Wild-type P. vivax0.1Sensitive to this compound
Pyrimethamine-resistant P. vivax0.02Highly sensitive to this compound

Case Studies and Research Findings

  • Isomeric Variability : A study revealed significant differences in biological activity between different stock sources of this compound due to isomerization. One source demonstrated effective inhibition at low nanomolar concentrations, while another source showed ineffectiveness even at micromolar levels . This highlights the importance of sourcing and quality control in drug efficacy.
  • Combination Therapy Potential : The opposing selection pressures exerted by pyrimethamine and this compound on P. vivax populations suggest that these drugs could be used synergistically to delay the emergence of resistant strains .
  • Genetic Manipulation Tool : Due to its selective action against Plasmodium DHFR, this compound has become a valuable tool in laboratory settings for the genetic modification of malaria parasites, facilitating studies on gene function and drug resistance mechanisms .

常见问题

Basic Research Questions

Q. What is the molecular mechanism by which WR99210 inhibits Plasmodium dihydrofolate reductase (DHFR), and how does this differ from traditional antifolates like pyrimethamine?

this compound exerts its antimalarial activity by selectively targeting the DHFR enzyme in Plasmodium species. Unlike pyrimethamine, which primarily inhibits wild-type DHFR, this compound demonstrates subnanomolar efficacy against both wild-type and multidrug-resistant mutants (e.g., quadruple mutants in P. falciparum). This is attributed to its structural flexibility, allowing it to bypass steric hindrance caused by mutations in the DHFR active site. Experimental validation involves enzymatic inhibition assays using recombinant DHFR proteins and crystallographic studies to compare binding modes .

Q. How can researchers design experiments to evaluate this compound's efficacy against drug-resistant Plasmodium vivax strains, given the challenges in culturing this species in vitro?

A surrogate yeast system expressing P. vivax DHFR alleles is widely used. Researchers introduce specific mutations (e.g., 57L, 58R, 117T) into yeast strains and measure half-maximal inhibitory concentrations (IC50) of this compound via growth inhibition assays. This approach circumvents the inability to culture P. vivax in vitro and allows comparative analysis of resistance profiles across mutants. For example, the 58R+117T double mutant shows 10-fold resistance to this compound, while the quadruple mutant (57L+58R+61M+117T) exhibits ~90-fold resistance .

Q. What experimental models are appropriate for studying this compound's impact on host-parasite interactions during the erythrocytic stage of malaria?

In vitro assays using synchronized P. falciparum cultures are standard. Researchers treat parasites at the trophozoite stage with this compound and analyze morphological changes (e.g., hemozoin accumulation) via microscopy. Proteomic studies (e.g., Western blotting) can track parasite proteins like FP2a, whose degradation is delayed by this compound, indicating disrupted hemoglobin digestion. These findings are validated using transgenic parasites with integrated this compound resistance markers .

Advanced Research Questions

Q. How can computational docking studies optimize this compound derivatives for enhanced binding to mutant DHFR enzymes?

Quantitative structure-activity relationship (QSAR) models and molecular docking tools (e.g., Glide, FlexX 2.0) are employed to predict interactions between this compound analogs and DHFR mutants. Key steps include:

  • Aligning ligand structures with the this compound-bound DHFR crystal structure (PDB: 1j3i).
  • Calculating binding free energies and root-mean-square deviation (RMSD) values to assess docking accuracy.
  • Prioritizing analogs with improved hydrogen bonding to conserved residues (e.g., Asp54, Ile164) and reduced steric clashes with mutation-induced structural changes (e.g., S108N). Experimental validation involves synthesizing top candidates and testing their IC50 against yeast-expressed DHFR mutants .

Q. What methodologies resolve contradictions in this compound's efficacy data across P. falciparum and P. vivax DHFR mutants?

Discrepancies arise from species-specific mutation effects (e.g., the 117N mutation in P. vivax DHFR increases this compound sensitivity, while the same mutation in P. falciparum reduces it). To address this:

  • Perform comparative kinetic assays using purified DHFR enzymes from both species.
  • Use site-directed mutagenesis to create chimeric DHFR variants and identify residue-specific contributions to drug binding.
  • Apply statistical tools (e.g., multivariate regression) to correlate mutation combinations with resistance ratios .

Q. How can combination therapies involving this compound delay the emergence of drug resistance in Plasmodium?

Synergistic partners (e.g., sulfadoxine) targeting distinct pathways (e.g., dihydropteroate synthase) are tested using fixed-ratio isobologram assays. For example:

  • Treat P. falciparum cultures with this compound and sulfadoxine at varying concentrations.
  • Calculate fractional inhibitory concentrations (FICs) to quantify synergy (FIC < 0.5).
  • Monitor resistance emergence in serial passage assays over 20–30 generations. Results show that combining this compound with non-DHFR inhibitors reduces resistance selection by >90% compared to monotherapy .

Q. What genetic tools are available to study this compound resistance mechanisms in Plasmodium falciparum?

Transfection protocols using plasmids with this compound resistance markers (e.g., modified dhfr genes) enable:

  • Integration of mutant alleles into the parasite genome via single-crossover recombination.
  • Selection under 5 nM this compound pressure, followed by PCR and Southern blot validation.
  • Phenotypic screening using growth rate comparisons and IC50 assays. This approach identifies mutations (e.g., C59R, S108T) that confer >4,000-fold resistance .

Q. Methodological Considerations

  • Data Reproducibility : Ensure enzyme inhibition assays include triplicate technical replicates and negative controls (e.g., yeast without DHFR expression) .
  • Ethical Reporting : Disclose conflicting data (e.g., species-specific mutation effects) and avoid overgeneralizing results .
  • Advanced Statistical Tools : Use nonlinear regression for IC50 calculations and bootstrapping to estimate confidence intervals for resistance ratios .

属性

IUPAC Name

6,6-dimethyl-1-[3-(2,4,5-trichlorophenoxy)propoxy]-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18Cl3N5O2/c1-14(2)21-12(18)20-13(19)22(14)24-5-3-4-23-11-7-9(16)8(15)6-10(11)17/h6-7H,3-5H2,1-2H3,(H4,18,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJZJYWCQPMNPRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=C(N=C(N1OCCCOC2=CC(=C(C=C2Cl)Cl)Cl)N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl3N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

30711-93-4 (hydrochloride)
Record name WR 99210
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047326863
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30952947
Record name 6,6-Dimethyl-1-[3-(2,4,5-trichlorophenoxy)propoxy]-1,3,5-triazinane-2,4-diimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30952947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

47326-86-3, 30711-93-4
Record name 1,6-Dihydro-6,6-dimethyl-1-[3-(2,4,5-trichlorophenoxy)propoxy]-1,3,5-triazine-2,4-diamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=47326-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name WR 99210
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047326863
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,6-Dimethyl-1-[3-(2,4,5-trichlorophenoxy)propoxy]-1,3,5-triazinane-2,4-diimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30952947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。